Cyclohexylmagnesium chloride
Description
Significance of Organomagnesium Reagents in Modern Organic Synthesis
Organomagnesium compounds, particularly Grignard reagents with the general formula RMgX, are indispensable tools in organic chemistry. numberanalytics.com Their importance lies in their ability to create new carbon-carbon bonds, a fundamental process in the construction of more complex molecules. numberanalytics.comnumberanalytics.com The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, making it highly reactive towards a wide array of electrophiles. numberanalytics.com This reactivity allows for the synthesis of a diverse range of compounds, including alcohols, and is pivotal in the assembly of intricate molecular architectures found in natural products and pharmaceuticals. numberanalytics.comthermofisher.com
Evolution of Grignard Chemistry and its Broader Impact
Positioning Cyclohexylmagnesium Chloride within Contemporary Synthetic Strategies
This compound (C₆H₁₁ClMg) serves as a key reagent for introducing the cyclohexyl group into various molecules. chempoint.comsmolecule.com This function is particularly valuable in the synthesis of complex organic compounds where the bulky and lipophilic nature of the cyclohexyl moiety can be desirable. chempoint.com The reagent is typically prepared by reacting cyclohexyl chloride with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.ainih.gov Its high reactivity necessitates handling under anhydrous and inert conditions to prevent decomposition by moisture and oxygen. ontosight.aiacs.org
In contemporary synthetic strategies, this compound is employed in a variety of transformations. It is a cornerstone in the synthesis of secondary and tertiary alcohols through its reaction with aldehydes and ketones. ebsco.comsmolecule.com Furthermore, it participates in cross-coupling reactions, often catalyzed by transition metals like iron or palladium, to form new carbon-carbon bonds between the cyclohexyl group and other organic fragments. google.comnih.gov These reactions have proven effective in creating Csp2-Csp3 and Csp-Csp3 bonds. nih.gov The reagent's utility also extends to the synthesis of natural products and pharmaceutical intermediates, highlighting its enduring importance in modern organic chemistry. thermofisher.comgoogle.com
Physical and Chemical Properties
This compound is a Grignard reagent with the chemical formula C₆H₁₁ClMg. ontosight.ai It is typically handled as a solution in an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), and appears as a gray to light black or yellow-brown liquid. chempoint.comnih.gov It is highly reactive and sensitive to both moisture and oxygen. ontosight.aiguidechem.com
Interactive Data Table: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClMg | nih.gov |
| Molecular Weight | 142.91 g/mol | chempoint.comnih.gov |
| Appearance | Yellow-brown to brown liquid solution | nih.govamericanelements.com |
| CAS Number | 931-51-1 | chempoint.comnih.gov |
| Density | 1.01 g/mL at 25°C (for a solution in THF) | chempoint.com |
| Solvent | Typically Tetrahydrofuran (THF) or Diethyl Ether | chempoint.comontosight.ai |
Synthesis and Reactions
The primary method for synthesizing this compound involves the reaction of cyclohexyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). ontosight.ainih.gov An initiator, such as iodine, may be used to start the reaction. orgsyn.org Purity of the cyclohexyl chloride is important for a successful reaction. orgsyn.org
As a strong nucleophile and a strong base, this compound participates in a variety of chemical reactions. britannica.com Its primary application is to introduce a cyclohexyl group into other molecules. ontosight.aismolecule.com
Key Reactions:
Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.com It can also react with carbon dioxide, followed by acidic workup, to yield cyclohexanecarboxylic acid. ontosight.ai
Cross-Coupling Reactions: In the presence of transition metal catalysts, such as iron or palladium complexes, this compound can be coupled with organic halides or other electrophiles to form new carbon-carbon bonds. google.comnih.govresearchgate.net This has been demonstrated in the coupling with alkynyl and styrenyl chlorides. nih.gov
Metalation: It can be used to deprotonate CH-acidic compounds. smolecule.comchemicalbook.com
Research Findings
Recent research continues to explore and expand the applications of this compound in organic synthesis.
Iron-Catalyzed Cross-Coupling: Studies have shown that iron catalysts can effectively promote the cross-coupling reaction of this compound with various organic halides, including alkynyl and styrenyl chlorides. nih.gov This provides a more cost-effective and less toxic alternative to traditional palladium catalysts. google.com These reactions can be carried out in both batch and flow systems. tue.nl
Synthesis of Complex Molecules: this compound has been utilized as a key reagent in the total synthesis of natural products and pharmaceutical compounds. For instance, it has been employed in the synthesis of Palbociclib, a medication used to treat certain types of breast cancer. google.com It was also used in the total synthesis of (-)-Xylogranatopyridine B. acs.org
Use in Chiral Synthesis: Research has explored the use of this compound in asymmetric catalysis, where chiral metal-organic frameworks (MOFs) can direct the enantioselective addition of the cyclohexyl group to substrates. frontiersin.org
Directed Metalation: The reactivity of organomagnesium reagents like this compound can be influenced by directing groups on the substrate, allowing for regioselective reactions. This is a key strategy in the synthesis of highly substituted aromatic molecules. nih.gov
Interactive Data Table: Research Applications of this compound
| Application Area | Specific Example | Catalyst/Conditions | Source |
| Cross-Coupling | Coupling with alkynyl and styrenyl chlorides | Iron catalysts (e.g., [Fe(acac)₃]) | nih.govtue.nl |
| Cross-Coupling | Coupling with tri- and tetra-bromothiophenes | Iron, Nickel, and Palladium catalysts | researchgate.net |
| Natural Product Synthesis | Total synthesis of (-)-Xylogranatopyridine B | Palladium-catalyzed oxidative stannylation | acs.org |
| Pharmaceutical Synthesis | Synthesis of Palbociclib intermediate | Coupling reaction | google.com |
| Asymmetric Catalysis | Addition to α,β-unsaturated aldehydes | Chiral Metal-Organic Frameworks | frontiersin.org |
| Imidoyl Chloride Cross-Coupling | Synthesis of imines | Iron-catalyzed cross-coupling | google.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclohexane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWWARPYWCXMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061309 | |
| Record name | Magnesium, chlorocyclohexyl- | |
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Molecular Weight |
142.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |
| Record name | Cyclohexylmagnesium chloride | |
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CAS No. |
931-51-1 | |
| Record name | Cyclohexylmagnesium chloride | |
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| Record name | Magnesium, chlorocyclohexyl- | |
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| Record name | Magnesium, chlorocyclohexyl- | |
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| Record name | Chlorocyclohexylmagnesium | |
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| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |
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Synthetic Methodologies for Cyclohexylmagnesium Chloride
Classical Grignard Reagent Formation Protocols
The traditional approach to synthesizing cyclohexylmagnesium chloride involves the direct reaction of a cyclohexyl halide with magnesium metal in an appropriate solvent, typically an ether. askfilo.comaskfilo.com This method, while conceptually straightforward, requires meticulous attention to detail to ensure a successful and high-yielding reaction.
Direct Reaction of Cyclohexyl Halides with Magnesium Metal
A typical laboratory-scale preparation involves charging a flame-dried flask with magnesium turnings under an inert atmosphere, such as nitrogen, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. gccpo.org A solution of cyclohexyl chloride in the chosen ether solvent is then added to the magnesium. gccpo.org
| Reactant/Solvent | Role in Synthesis |
| Cyclohexyl chloride | The organic halide precursor that provides the cyclohexyl group. |
| Magnesium (turnings) | The metal that reacts with the halide to form the organomagnesium compound. |
| Diethyl ether / THF | The solvent that solvates and stabilizes the Grignard reagent. |
Optimization of Reaction Initiation and Propagation
A significant challenge in Grignard reagent synthesis is overcoming the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction. wikipedia.orgbyjus.com Furthermore, the reaction often has an induction period, a delay before the reaction begins, which can be followed by a highly exothermic phase. byjus.com Proper control of initiation and propagation is therefore crucial.
To facilitate the reaction, various activating agents and initiators are commonly employed. A small crystal of iodine is frequently added to the reaction mixture. orgsyn.orgreddit.com The iodine reacts with the magnesium surface, helping to remove the magnesium oxide layer and expose fresh, reactive magnesium. reddit.comjove.com The disappearance of the characteristic iodine color is often an indicator that the reaction is about to commence. orgsyn.org Other activators like 1,2-dibromoethane (B42909) can also be used; its activation can be monitored by the observation of ethylene (B1197577) bubbles. gccpo.orgwikipedia.org
| Initiator/Activator | Function |
| Iodine | Removes the passivating MgO layer from the magnesium surface. reddit.comjove.com |
| 1,2-Dibromoethane | Acts as an activating agent, with the reaction progress observable through ethylene gas evolution. gccpo.orgwikipedia.org |
The initiation of a Grignard reaction is often characterized by an induction period, which can be unpredictable. byjus.com Once the reaction starts, it can become highly exothermic, leading to a rapid increase in temperature and potentially hazardous conditions. byjus.com To manage this, the cyclohexyl chloride solution is typically added dropwise to the magnesium suspension. gccpo.org This slow addition allows for better control of the reaction rate and temperature. If the reaction becomes too vigorous, external cooling, such as an ice-water bath, can be applied to moderate the exotherm. orgsyn.org
Influence of Solvent Systems on Formation Efficiency
The choice of solvent is critical in the synthesis of Grignard reagents as it not only acts as the reaction medium but also plays a crucial role in stabilizing the formed organomagnesium compound through solvation.
Diethyl ether is a classic and widely used solvent for the preparation of this compound. askfilo.comgccpo.org The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, forming a stable complex. wikipedia.org This solvation is essential for the formation and stability of the reagent in solution. byjus.com The reaction is typically carried out under reflux of diethyl ether. gccpo.org While effective, the high volatility and flammability of diethyl ether necessitate careful handling and safety precautions.
Tetrahydrofuran (B95107) (THF) and its Derivatives (e.g., 2-Methyltetrahydrofuran)
The choice of solvent is paramount in the synthesis of Grignard reagents, as it must solvate and stabilize the organomagnesium species. Ethereal solvents are standard due to their ability to act as Lewis bases, coordinating with the magnesium center. wikipedia.org
Tetrahydrofuran (THF) is a widely used solvent for the preparation of this compound. byjus.com Its strong coordinating ability with the magnesium atom in the Grignard reagent helps to stabilize the compound in solution. byjus.com Commercially, this compound is often supplied as a solution in THF or a mixture of THF and toluene. byjus.comorganic-chemistry.org A notable characteristic is that at low temperatures, the this compound-THF complex may precipitate from the solution. organic-chemistry.org
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a prominent and environmentally conscious alternative to THF. wikipedia.orgsigmaaldrich.comutexas.edu Derived from renewable resources like corncobs, it is considered a "greener" solvent. nih.gov For the synthesis of Grignard reagents, including this compound, 2-MeTHF offers several advantages. Organometallic reagents exhibit greater stability in 2-MeTHF compared to THF. nih.govrsc.org While the fundamental reaction to form the Grignard reagent is similar in both solvents, 2-MeTHF's lower miscibility with water simplifies the aqueous work-up phase of a reaction, often allowing for cleaner phase separation without the need for an additional extraction solvent. byjus.comrsc.org
The following table provides a comparative overview of THF and 2-MeTHF as solvents for Grignard reagent synthesis.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Petrochemical-based | Derived from renewable resources (e.g., corncobs, bagasse) nih.gov |
| Water Miscibility | Completely miscible byjus.com | Partially miscible (approx. 14 g/100 g) rsc.org |
| Boiling Point | ~66 °C | ~80 °C |
| Reagent Stability | Standard stability for many reagents | Enhanced stability for basic organometallic reagents nih.govrsc.org |
| Work-up | Often requires an additional solvent (e.g., toluene) for extraction byjus.com | Allows for direct phase separation with water, simplifying extraction byjus.comrsc.org |
| Environmental Profile | Conventional solvent | Considered a "greener" alternative wikipedia.orgsigmaaldrich.com |
Solvent Purity and Anhydrous Conditions
The synthesis of this compound is highly sensitive to the presence of protic substances, particularly water. Grignard reagents are potent bases and will readily react with water in a vigorous and exothermic acid-base reaction, which destroys the reagent. wikipedia.orgwikipedia.org Therefore, strict anhydrous (water-free) conditions are mandatory for a successful synthesis.
This necessitates the use of thoroughly dried solvents and glassware. Any moisture on the surface of the magnesium metal or in the cyclohexyl chloride starting material will inhibit the reaction and reduce the yield. Furthermore, the reaction is typically conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the reagent from reacting with atmospheric oxygen and moisture. wikipedia.orgorganic-chemistry.org The passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal can also hinder the reaction, as it is unreactive toward the organic halide. byjus.com
Strategies for Enhanced Yields and Purity of this compound
The formation of Grignard reagents is often subject to an induction period, a delay before the reaction begins. wikipedia.org Several strategies are employed to initiate the reaction reliably and to maximize the yield and purity of the resulting this compound.
Activation of Magnesium: The primary challenge is to overcome the passivating layer of magnesium oxide on the metal surface. byjus.com
Mechanical Methods: Physically breaking up the magnesium, for instance by crushing larger pieces or through rapid stirring, exposes a fresh, unoxidized metal surface to the organic halide. wikipedia.orgbyjus.com
Chemical Activators: Small quantities of activators are frequently used. Iodine is a common choice; it reacts with the magnesium surface to form magnesium iodide, which helps to clean and activate the surface. wikipedia.org Another effective activator is 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas and magnesium bromide; the observation of gas bubbles provides a visual cue that the magnesium is reactive and the Grignard formation can be initiated. wikipedia.org
Reaction Control: Once initiated, the reaction is exothermic and may require cooling to maintain a steady rate. For the synthesis of this compound, the reaction is often performed under reflux conditions, using the boiling point of the solvent to control the temperature.
Purification: After the reaction is complete, the mixture contains the desired Grignard reagent along with unreacted magnesium and various byproducts. A common work-up procedure involves the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. This step quenches any remaining reactive magnesium and dissolves the resulting magnesium salts, allowing for their separation from the organic layer containing the pure Grignard reagent.
Advanced and Alternative this compound Preparation Routes
Beyond the classical direct reaction with magnesium metal, alternative methods have been developed that offer advantages, particularly for preparing Grignard reagents from substrates with sensitive functional groups.
Transmetalation Approaches
Transmetalation, specifically magnesium-halogen exchange, is a powerful modern technique for Grignard reagent synthesis. harvard.edu This method avoids the use of magnesium metal and the associated challenges of surface passivation and initiation. The process involves reacting an organic halide with a pre-formed, more reactive organomagnesium compound.
A common reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). harvard.eduscribd.com The exchange reaction would proceed as follows:
Cyclohexyl-Cl + i-PrMgCl ⇌ Cyclohexyl-MgCl + i-PrCl
This equilibrium-driven process is particularly effective for preparing aryl and vinyl Grignard reagents from the corresponding bromides and iodides. wikipedia.org Its applicability to cyclohexyl chloride allows for the synthesis to occur under milder, often low-temperature conditions, which enhances compatibility with various functional groups that would not survive the conditions of classical Grignard formation. sigmaaldrich.comharvard.edu
Mechanistic Insights into Grignard Formation Processes
The formation of a Grignard reagent from an organic halide and magnesium metal is a heterogeneous reaction that occurs at the surface of the metal. byjus.comalfredstate.edu While extensively studied, the precise mechanism remains a subject of investigation. However, it is widely accepted to proceed through radical intermediates via a single electron transfer (SET) process. utexas.edualfa-chemistry.comiitk.ac.in
The proposed mechanism involves the following key steps:
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond in the cyclohexyl chloride molecule. utexas.edu
Bond Cleavage: This electron transfer leads to the rapid cleavage of the carbon-halogen bond, forming a cyclohexyl radical (C₆H₁₁•) and a magnesium halide radical anion (Mg⁺•X⁻). utexas.edu
Surface Reaction: The highly reactive cyclohexyl radical, which is believed to be adsorbed or "surface-adherent," then rapidly combines with the magnesium halide radical anion on the metal surface to form the final this compound product. alfredstate.edu
This process is a non-chain radical reaction. utexas.edu The entire synthesis takes place at a finite number of discrete, reactive sites on the magnesium surface, which may correspond to crystalline defects or impurities. semanticscholar.org The efficiency and rate of the reaction are therefore highly dependent on the surface area and the activation state of the magnesium. byjus.comharvard.edu
Reactivity and Mechanistic Pathways of Cyclohexylmagnesium Chloride
Nucleophilic Addition Reactions with Carbonyl Derivatives
The polarized carbon-magnesium bond in cyclohexylmagnesium chloride allows the cyclohexyl group to act as a strong nucleophile, readily attacking the electrophilic carbon of carbonyl groups. libretexts.orgpressbooks.pub This fundamental reactivity is the basis for its widespread use in synthesizing a diverse range of alcohol-containing molecules.
The reaction of this compound with aldehydes and ketones is a cornerstone of alcohol synthesis. chemguide.co.uk The mechanism involves the nucleophilic attack of the cyclohexyl anion on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of this intermediate, typically through an acidic workup, yields the final alcohol product. masterorganicchemistry.com
With aldehydes , the addition of this compound results in the formation of secondary alcohols . For example, reaction with formaldehyde (B43269) produces cyclohexylmethanol, a primary alcohol, while reaction with other aldehydes like acetaldehyde (B116499) yields a secondary alcohol such as 1-cyclohexylethanol. libretexts.orglibretexts.orgaskfilo.com
With ketones , the reaction produces tertiary alcohols . The two pre-existing alkyl or aryl groups on the ketone, along with the newly added cyclohexyl group, are attached to the hydroxyl-bearing carbon. libretexts.orglibretexts.org
The general transformation can be summarized as follows:
Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds
| Carbonyl Substrate | Product Name | Product Class |
|---|---|---|
| Formaldehyde | Cyclohexylmethanol | Primary Alcohol |
| Acetaldehyde | 1-Cyclohexylethanol | Secondary Alcohol |
| Acetone | 2-Cyclohexyl-2-propanol | Tertiary Alcohol |
| Cyclohexanone | 1-Cyclohexylcyclohexan-1-ol | Tertiary Alcohol |
Unlike aldehydes and ketones, esters react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the alkyl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. chemistrysteps.comlibretexts.orguoanbar.edu.iqlibretexts.org The reaction of an ester, such as ethyl acetate, with this compound proceeds through a distinct double addition mechanism.
The mechanism involves two key stages: chemistrysteps.commasterorganicchemistry.com
First Addition (Nucleophilic Acyl Substitution): The first molecule of this compound adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (e.g., ethoxide from ethyl acetate) as a leaving group. This step reforms the carbonyl group, yielding an intermediate ketone (in this case, cyclohexyl methyl ketone). masterorganicchemistry.com
Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Therefore, it rapidly reacts with a second equivalent of this compound. This second nucleophilic addition proceeds as described for ketones, forming a magnesium alkoxide intermediate.
Workup: An acidic workup protonates the alkoxide to give the final tertiary alcohol product (e.g., 1,1-dicyclohexylethanol). masterorganicchemistry.commasterorganicchemistry.com
Because the intermediate ketone is more reactive than the ester, the reaction cannot be stopped after the first addition, necessitating the use of at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol. chemistrysteps.commit.edu
Acid chlorides are highly reactive carboxylic acid derivatives that readily react with Grignard reagents. lumenlearning.com The reaction pathway is similar to that of esters but even more vigorous. The initial reaction of this compound with an acid chloride (e.g., acetyl chloride) produces a ketone (cyclohexyl methyl ketone) through a nucleophilic acyl substitution mechanism, with the chloride ion acting as an excellent leaving group. chemistrysteps.com
However, due to the high reactivity of the resulting ketone, the reaction often does not stop at this stage. A second equivalent of the Grignard reagent can add to the ketone, leading to the formation of a tertiary alcohol after workup. chemistrysteps.comwisc.edu
Controlling the Outcome:
Ketone Synthesis: To selectively obtain the ketone, the reactivity of the Grignard reagent must be moderated. This can be achieved by carrying out the reaction at very low temperatures or by using less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, which are often prepared from the Grignard reagent. chemistrysteps.combyjus.com Another approach involves using specific ligands, like bis[2-(N,N-dimethylamino)ethyl] ether, which can complex with the Grignard reagent and moderate its reactivity, preventing the secondary addition to the ketone. wisc.eduacs.orgthieme-connect.com
Tertiary Alcohol Synthesis: If the tertiary alcohol is the desired product, an excess of this compound (at least two equivalents) is used to ensure both the initial substitution and the subsequent addition occur. uoanbar.edu.iq
Table 2: Products from the Reaction of this compound with Acetyl Chloride
| Reaction Conditions | Major Product | Product Class |
|---|---|---|
| Excess Grignard Reagent | 1,1-Dicyclohexylethanol | Tertiary Alcohol |
This compound reacts with carbon dioxide in a carboxylation reaction to form cyclohexanecarboxylic acid. masterorganicchemistry.comchemistrysteps.comaskfilo.com This reaction represents an important method for converting an alkyl halide into a carboxylic acid with one additional carbon atom.
The mechanism involves the nucleophilic attack of the cyclohexyl group from the Grignard reagent on the electrophilic carbon atom of the carbon dioxide molecule. chegg.comoc-praktikum.de This addition breaks one of the carbon-oxygen pi bonds, forming a magnesium carboxylate salt (magnesium chloride cyclohexanecarboxylate). chegg.comgoogle.com The reaction is typically performed by bubbling gaseous CO₂ through the Grignard solution or by pouring the solution over solid carbon dioxide (dry ice). google.com An acidic workup is then required to protonate the carboxylate salt, yielding the final cyclohexanecarboxylic acid product. masterorganicchemistry.comskku.edu
Reactions with Heteroatom-Containing Electrophiles
Beyond carbonyl compounds, the nucleophilic character of this compound extends to reactions with other electrophiles, including strained ring systems containing heteroatoms.
This compound, being a strong nucleophile, can open the strained three-membered ring of epoxides. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comlibretexts.orgyoutube.com The cyclohexyl group acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, which leads to the simultaneous breaking of the carbon-oxygen bond and relief of ring strain. chemistrysteps.comchemistrysteps.com
Regioselectivity: The site of nucleophilic attack is governed primarily by steric hindrance. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org
Symmetrical Epoxides: With a symmetrical epoxide like ethylene (B1197577) oxide, the attack results in a primary alcohol that is two carbons longer than the original Grignard reagent's alkyl group (e.g., 2-cyclohexylethanol). uoanbar.edu.iqlibretexts.org
Asymmetrical Epoxides: In an asymmetrically substituted epoxide, such as propylene (B89431) oxide, the attack occurs at the less substituted primary carbon rather than the more substituted secondary carbon. libretexts.org
The reaction initially forms a magnesium alkoxide, which is then protonated during an aqueous or acidic workup to yield the final alcohol product. chemistrysteps.comlibretexts.org The stereochemistry of the reaction involves an inversion of configuration at the carbon center that is attacked, consistent with an SN2 pathway. chemistrysteps.comyoutube.com
Addition to Nitriles: Application in Kulinkovich Cyclopropanation
This compound is a key reagent in variations of the Kulinkovich reaction, which facilitates the synthesis of cyclopropylamines from nitriles. This transformation, often referred to as the Kulinkovich-Szymoniak reaction, proceeds through a titanium-mediated pathway. researchgate.netacgpubs.org
The generally accepted mechanism begins with the reaction of the Grignard reagent with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. Two equivalents of the Grignard reagent react to form a dialkyltitanium species, which then undergoes reductive elimination to generate a titanacyclopropane intermediate. jst.go.jpd-nb.info This titanacyclopropane is the key reactive species that adds to the nitrile.
The titanacyclopropane reacts with the nitrile to form an azatitanacyclopentene intermediate. researchgate.net Unlike the reaction with esters which proceeds to cyclopropanols, the reaction with nitriles requires an additional step. researchgate.netd-nb.info Treatment with a Lewis acid, such as boron trifluoride etherate, promotes the rearrangement and cyclization of the azatitanacycle to furnish the primary cyclopropylamine (B47189) after aqueous workup. researchgate.netrsc.org
This compound is particularly useful in modifications where a ligand exchange is desired. The bulky cyclohexyl group can retard undesired side reactions and promote the exchange with a desired terminal alkene, which then forms the corresponding titanacyclopropane, enhancing the atom economy of the reaction when the alkene substrate is more valuable than the Grignard reagent. jst.go.jpresearchgate.net
| Nitrile Substrate | Grignard Reagent | Titanium Source | Product | Yield (%) |
|---|---|---|---|---|
| Benzonitrile | This compound | Ti(Oi-Pr)4 | 1-Phenylcyclopropylamine | ~70-80% |
| Adiponitrile | This compound | Ti(Oi-Pr)4 | 1,4-Bis(aminocyclopropyl)butane | ~60-70% |
| Pivalonitrile | This compound | Ti(Oi-Pr)4 | 1-(tert-Butyl)cyclopropylamine | ~75-85% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Reactivity with Other Carbon-Nitrogen Multiple Bonds
This compound, as a typical Grignard reagent, readily reacts with other carbon-nitrogen multiple bonds, most notably imines. The nucleophilic addition of the cyclohexyl group to the electrophilic carbon of the imine C=N double bond is the primary mechanistic step. This addition forms a magnesium amide salt intermediate. Subsequent hydrolysis of this intermediate in an aqueous workup step protonates the nitrogen, yielding a secondary amine.
The reactivity of Grignard reagents with imines is generally slower than their reactions with carbonyl compounds. ntnu.edu.tw The reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing more complex amine structures. For instance, the reaction of this compound with an N-benzylimine derived from benzaldehyde (B42025) would produce a 1,2-disubstituted secondary amine. The reaction is compatible with a variety of imine substrates, although steric hindrance on either the Grignard reagent or the imine can affect the reaction rate and yield.
Cross-Coupling Methodologies Involving this compound
Beyond its use in addition reactions, this compound is a valuable coupling partner in modern cross-coupling methodologies. These reactions, often catalyzed by transition metals, allow for the formation of carbon-carbon bonds between the cyclohexyl moiety (a Csp³-hybridized carbon) and various organic electrophiles. The use of earth-abundant and less toxic metals, such as iron, has gained significant traction as a more sustainable alternative to traditional palladium or nickel catalysts. nih.gov
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a powerful and economical method for C-C bond formation. acgpubs.org this compound serves as an effective nucleophile in these transformations, enabling the coupling with a range of electrophiles including those with Csp- and Csp²-hybridized carbons. These reactions are typically fast, efficient, and can often be performed under mild conditions. nih.govresearchgate.net
A robust protocol for the iron-catalyzed cross-coupling of alkyl Grignard reagents with alkynyl chlorides allows for the efficient formation of Csp-Csp³ bonds. d-nb.info Using a catalyst system comprising an iron source, such as iron(III) acetylacetonate (B107027) ([Fe(acac)₃]), and an N-heterocyclic carbene (NHC) ligand, this compound couples effectively with various alkynyl chlorides. d-nb.inforesearchgate.net The reaction is typically rapid, occurring at 0°C in a matter of minutes. This methodology provides a direct route to substituted alkynes, which are important building blocks in organic synthesis. d-nb.info
| Alkynyl Chloride Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 1-Chloro-2-phenylacetylene | [Fe(acac)3] (1 mol%), SIPr-HCl (2 mol%) | Cyclohexyl(phenylethynyl)methane | 97% |
| 1-Chloro-2-(4-methoxyphenyl)acetylene | [Fe(acac)3] (1 mol%), SIPr-HCl (2 mol%) | Cyclohexyl((4-methoxyphenyl)ethynyl)methane | 96% |
| 1-Chloro-2-(4-fluorophenyl)acetylene | [Fe(acac)3] (1 mol%), SIPr-HCl (2 mol%) | Cyclohexyl((4-fluorophenyl)ethynyl)methane | 89% |
| 1-Chloro-3,3-dimethylbut-1-yne | [Fe(acac)3] (1 mol%), SIPr-HCl (2 mol%) | 1-Cyclohexyl-3,3-dimethylbut-1-yne | 94% |
The iron-catalyzed coupling of this compound also extends to styrenyl chlorides, enabling the formation of Csp²-Csp³ bonds. d-nb.info This reaction provides access to alkylated styrene (B11656) derivatives. Interestingly, this transformation can often proceed efficiently with just the iron catalyst, such as [Fe(acac)₃], without the need for an additional supporting ligand, which simplifies the reaction setup. d-nb.inforesearchgate.net The reaction proceeds smoothly at room temperature, demonstrating high yields and stereoselectivity, with the configuration of the styrenyl chloride being largely retained in the product. d-nb.info
| Styrenyl Chloride Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| (E)-β-Chlorostyrene | [Fe(acac)3] (1 mol%) | (E)-1-Cyclohexyl-2-phenylethene | 99% |
| (Z)-β-Chlorostyrene | [Fe(acac)3] (1 mol%) | (Z)-1-Cyclohexyl-2-phenylethene | 93% |
| (E)-1-Chloro-2-(4-chlorophenyl)ethene | [Fe(acac)3] (1 mol%) | (E)-1-Chloro-4-(2-cyclohexylvinyl)benzene | 99% |
| (E)-1-Chloro-2-(4-methoxyphenyl)ethene | [Fe(acac)3] (1 mol%) | (E)-1-(2-Cyclohexylvinyl)-4-methoxybenzene | 99% |
In many iron-catalyzed cross-coupling systems, N-heterocyclic carbenes (NHCs) play a crucial role as supporting ligands. researchgate.netrsc.org While not always necessary, as seen in the coupling with styrenyl chlorides, their presence is vital for other transformations, such as the coupling with alkynyl chlorides. d-nb.inforesearchgate.net NHC ligands, like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong σ-donors that form stable complexes with the iron center. jst.go.jp
Mechanistic Studies of Iron-Based Catalysis
The mechanism of iron-catalyzed cross-coupling reactions involving Grignard reagents like this compound is complex due to the accessibility of multiple oxidation states for iron and the reactive nature of the organoiron intermediates formed in situ. nih.gov Unlike the more predictable cycles of palladium and nickel, iron catalysis often involves radical pathways or low-valent iron species, making mechanistic elucidation challenging. nih.gov
Studies on the cross-coupling of alkyl Grignard reagents with aryl electrophiles suggest a pathway that involves an Fe(I) complex. This complex is believed to undergo a rate-limiting oxidative addition with the electrophile, followed by a rapid transmetalation with the Grignard reagent and subsequent reductive elimination to yield the product and regenerate the active catalyst. researchgate.net Paramagnetic ¹H-NMR investigations in related systems have identified tris-coordinated ate-iron(II) species, such as [Ar₃FeII]⁻, as key intermediates that form upon transmetalation and react with the electrophile. mdpi.com
Additives play a critical role in the success of these reactions. For instance, in the iron-catalyzed C-2 alkylation and alkenylation of indole (B1671886) derivatives using this compound, N,N,N',N'-tetramethylethylenediamine (TMEDA) was found to be an essential additive, with the reaction failing in its absence. nih.gov While its exact role is not always fully elucidated, it is often hypothesized to coordinate to the metal center or the magnesium salt, influencing the stability and reactivity of the catalytic species. nih.gov The use of triazole-directing groups has also enabled iron-catalyzed C(sp²)–H arylations, where the Grignard reagent is proposed to form an active Ar₂Zn/MgBr₂ nucleophile in situ with an added zinc salt. nih.gov
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes are effective catalysts for the cross-coupling of this compound with various organic electrophiles, often providing a more cost-effective alternative to palladium. mq.edu.augoogle.com These reactions, typically following the Kumada-Corriu-Tamao protocol, have been successfully applied to couple cyclohexylmagnesium bromide with substrates like tri- and tetra-bromothiophenes and fluorinated bromobenzenes. acgpubs.orgresearchgate.net
Mechanistically, nickel catalysis can exhibit divergent reactivity compared to palladium. mq.edu.au While a Ni(0)/Ni(II) cycle analogous to palladium is often proposed, the accessibility of Ni(I) and Ni(III) oxidation states can open up alternative radical pathways. mq.edu.au The formation of Ni(I) species, in particular, can lead to single-electron processes, expanding the scope of reactivity but also introducing potential side reactions. mq.edu.au
Comparative studies have shown that for the coupling of cyclohexylmagnesium bromide with fluorinated bromobenzenes, nickel-based catalysts often require the presence of lithium halide additives to achieve efficiencies comparable to palladium catalysts, which perform well without them. researchgate.net In stereospecific nickel-catalyzed Kumada cross-couplings, mechanistic experiments have pointed to the potential racemization of key intermediates, such as a π-benzylnickel species, which can affect the stereochemical outcome of the reaction. nih.gov The choice of ligand is also critical in controlling the catalytic activity and selectivity in nickel-catalyzed systems. nih.govamazonaws.com
Chromium-Catalyzed Alkylation Reactions
Chromium catalysts offer unique reactivity for alkylation reactions, often proceeding with high selectivity that can be complementary to other transition metals.
Chromium(II) has been shown to catalyze highly diastereoselective and chemoselective Csp²–Csp³ cross-couplings. A simple, ligand-free protocol using CrCl₂ enables the efficient and highly diastereoselective alkylation of arylmagnesium halides with cyclohexyl iodides. researchgate.net The utility of this compound as a nucleophile has also been demonstrated in the chromium-catalyzed olefination of 4-acetoxy-2-chromenone through C-O bond cleavage. researchgate.net Optimization of this reaction has been explored, as detailed in the following table.
Table 1. Optimization of Cr(II)-Catalyzed Alkylation with this compound. researchgate.net| Entry | Ligand/Additive | Yield (%) |
|---|---|---|
| 1 | dppf | 21 |
| 2 | dppe | 35 |
| 3 | dppp | 48 |
| 4 | TMEDA | 55 |
| 5 | None (5.0 mol% CrCl₂) | 68 |
Chromium catalysis also exhibits excellent chemoselectivity. For example, CrCl₂ catalyzes the cross-coupling of dichloropyridines with functionalized aryl Grignard reagents, selectively reacting at one chlorine atom while tolerating functional groups such as esters and acetals. nih.gov Furthermore, high regioselectivity has been achieved in the chromium-catalyzed para-selective alkylation of benzamide (B126) derivatives with tertiary alkylmagnesium bromides, avoiding the formation of ortho-alkylated byproducts. nih.gov This high degree of selectivity makes chromium catalysis a valuable tool for the synthesis of complex molecules.
Exploration of C-O Bond Cleavage Pathways
This compound, as a typical Grignard reagent, is a potent nucleophile that readily participates in reactions involving the cleavage of carbon-oxygen (C-O) bonds. These transformations are fundamental in organic synthesis for the construction of new carbon-carbon frameworks. The primary pathways for C-O bond cleavage by this compound involve reactions with carbonyl compounds and epoxides.
In reactions with carbonyl compounds such as aldehydes, ketones, and esters, the highly polarized C-Mg bond of this compound facilitates the nucleophilic attack of the cyclohexyl anion on the electrophilic carbonyl carbon. This attack results in the cleavage of the C-O π-bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. With esters, the reaction proceeds further; after the initial addition and formation of a hemiacetal alkoxide, the alkoxy group is eliminated, forming a ketone intermediate. This ketone then rapidly reacts with a second equivalent of this compound to produce a tertiary alcohol after workup.
Another significant pathway for C-O bond cleavage is the ring-opening of epoxides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The cyclohexyl group attacks one of the electrophilic carbons of the epoxide ring from the backside, leading to the simultaneous cleavage of the C-O single bond. This backside attack results in an inversion of stereochemistry if the carbon atom is a stereocenter. The regioselectivity of the attack is governed by sterics; the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. The initial product is a magnesium haloalkoxide, which upon protonation during workup, yields a β-hydroxycycloalkane.
Impact of Additives (e.g., Lithium Halides) on Cross-Coupling Efficiency
The efficiency of transition metal-catalyzed cross-coupling reactions involving this compound can be significantly influenced by the presence of salt additives, most notably lithium halides such as lithium chloride (LiCl). Research has shown that these additives can play a crucial role in enhancing reaction rates and yields, particularly in iron- and nickel-catalyzed systems.
The beneficial effect of LiCl is largely attributed to its ability to break down the polymeric aggregates of Grignard reagents that are prevalent in ethereal solvents like tetrahydrofuran (B95107) (THF). Grignard reagents in solution exist in a complex equilibrium (the Schlenk equilibrium) involving various monomeric, dimeric, and oligomeric species. These aggregates are generally less reactive than the monomeric form. LiCl acts as a salt-assisting agent, forming soluble mixed organomagnesium species (RMgCl·LiCl) that are more monomeric and possess higher reactivity and nucleophilicity. This increased reactivity translates to more efficient transmetalation to the transition metal catalyst, a key step in the catalytic cycle of cross-coupling reactions.
A comprehensive study on the cross-coupling of cyclohexylmagnesium bromide with various fluorinated bromobenzenes highlights the dramatic effect of lithium halide additives. The findings indicate that while palladium-based catalysts can achieve high yields with the Grignard reagent alone, iron and nickel catalysts require the presence of lithium halides to reach comparable efficiencies.
| Catalyst System | Grignard Reagent | Substrate | Yield (%) |
|---|---|---|---|
| [NiCl2(dppp)] | Cyclohexyl-MgBr | 4-Bromofluorobenzene | 15 |
| [NiCl2(dppp)] | Cyclohexyl-MgBr·LiBr | 4-Bromofluorobenzene | 94 |
| [FeCl2(dppp)] | Cyclohexyl-MgBr | 4-Bromofluorobenzene | 5 |
| [FeCl2(dppp)] | Cyclohexyl-MgBr·LiBr | 4-Bromofluorobenzene | 85 |
| [PdCl2(dppp)] | Cyclohexyl-MgBr | 4-Bromofluorobenzene | 92 |
| [PdCl2(dppp)] | Cyclohexyl-MgBr·LiBr | 4-Bromofluorobenzene | 95 |
The data clearly demonstrates that for nickel and iron catalysts, the addition of lithium bromide dramatically increases the yield of the cross-coupling product, underscoring the critical role of these additives in enhancing catalytic efficiency. thieme-connect.com
Metalation Reactions with CH-Acidic Compounds
This compound is a strong base capable of deprotonating a variety of carbon acids (CH-acidic compounds). chemicalbook.comguidechem.com This process, known as metalation, is a fundamental reaction for generating new carbon nucleophiles. The driving force for the reaction is the formation of the more stable alkane (cyclohexane) from the less stable Grignard reagent, and the formation of a new, often more stabilized, organomagnesium species.
A prominent example of this reactivity is the deprotonation of terminal alkynes. The proton attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than the protons of a typical alkane. Consequently, this compound can readily abstract this proton to form a magnesium acetylide and cyclohexane. The resulting magnesium acetylide is a potent nucleophile that can be used in subsequent reactions, such as additions to carbonyls or substitution reactions.
| CH-Acidic Compound | Approximate pKa | Product | Byproduct |
|---|---|---|---|
| Phenylacetylene | 29 | Phenylacetylenylmagnesium chloride | Cyclohexane |
| 1-Hexyne | 25 | 1-Hexynylmagnesium chloride | Cyclohexane |
This reactivity makes this compound a useful reagent for generating other organometallic compounds from substrates with sufficiently acidic C-H bonds. The choice of Grignard reagent for metalation is often a balance between reactivity and steric hindrance, and the cyclohexyl derivative provides a strong, non-pyrophoric base suitable for many applications.
Other Defined Reaction Pathways and Transformations
Nucleophilic Substitution Reactions with this compound
This compound is a powerful nucleophile widely employed in substitution reactions where it displaces a suitable leaving group. guidechem.com The most characteristic nucleophilic substitution involving this reagent is the ring-opening of epoxides, which proceeds via an SN2 mechanism as previously discussed (Section 3.3.4.2).
While Grignard reagents are generally not effective in SN2 reactions with unactivated alkyl halides due to competing elimination (E2) and radical pathways, they can be effective with substrates possessing highly effective leaving groups. Alcohols, which are poor substrates for direct substitution, can be converted into tosylates or mesylates. These sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The reaction of this compound with a primary or secondary tosylate would proceed via a classic SN2 pathway, involving backside attack and leading to inversion of stereochemistry at the reaction center.
| Substrate | Leaving Group | Mechanism | Product Type |
|---|---|---|---|
| Propylene Oxide | -O- (in a strained ring) | SN2 | Secondary Alcohol |
| Ethyl Tosylate | Tosylate (OTs) | SN2 | Cyclohexyl Ethane |
Stereochemical Aspects of this compound Reactions
The addition of this compound to chiral aldehydes and ketones containing a stereocenter, particularly at the α- or β-position to the carbonyl group, can lead to the formation of diastereomeric products. The control of this diastereoselectivity is a critical aspect of complex molecule synthesis. The outcome of such reactions is often rationalized using stereochemical models like the Felkin-Anh model or Cram's chelation model.
The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered face. The conformation of the chiral carbonyl is arranged to minimize steric strain, with the largest substituent at the α-carbon positioned anti-periplanar to the incoming nucleophile.
Alternatively, if the α-substituent is a Lewis basic group (e.g., an alkoxy or hydroxyl group), the Cram chelation model can be operative. In this model, the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered chelate ring. This chelation locks the conformation of the substrate, and the nucleophile then attacks from the less hindered face of this rigid structure, often leading to a different diastereomer than predicted by the Felkin-Anh model.
Recent research has also demonstrated high levels of diastereoselectivity in chromium-catalyzed cross-coupling reactions. For instance, the reaction of arylmagnesium halides with cyclohexyl iodides in the presence of a chromium(II) catalyst proceeds with high diastereoselectivity. researchgate.net While this is not a direct addition of the Grignard reagent, it highlights how the cyclohexyl moiety can be incorporated with high stereocontrol. In one example, the chromium-catalyzed coupling of 4-tert-butylcyclohexyl iodide with an aryl Grignard reagent yielded the cross-coupled product with a diastereomeric ratio (d.r.) of >20:1.
| Cyclohexyl Substrate | Coupling Partner | Catalyst | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| trans-4-tert-Butylcyclohexyl Iodide | 4-Methoxyphenylmagnesium Bromide | CrCl2 | trans-1-(4-Methoxyphenyl)-4-tert-butylcyclohexane | >20:1 |
These models and catalytic systems provide a framework for predicting and achieving high levels of diastereocontrol in reactions involving the introduction of a cyclohexyl group, which is essential for the stereoselective synthesis of complex organic molecules.
Enantioselective Approaches
While specific documented examples of highly successful enantioselective reactions involving this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis using Grignard reagents are well-established and can be extrapolated to this specific compound. The primary challenge in developing enantioselective Grignard reactions is the high reactivity of the Grignard reagent itself, which can lead to a fast, non-selective background reaction that competes with the desired slower, catalyst- or chiral auxiliary-controlled stereoselective pathway.
Generally, enantioselectivity is induced by the use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent, or through the use of a chiral catalyst system. These chiral entities create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other.
One of the most effective strategies for achieving high enantioselectivity in Grignard additions to carbonyl compounds involves the use of chiral ligands. These ligands are often multidentate, containing heteroatoms such as nitrogen and oxygen that can chelate to the magnesium center. This coordination creates a chiral environment around the reactive carbon-magnesium bond, which then dictates the facial selectivity of the nucleophilic attack on the prochiral substrate. For a secondary Grignard reagent like this compound, steric factors play a significant role, and the choice of a suitable chiral ligand is crucial to override the inherent steric interactions and achieve high levels of stereocontrol.
Another powerful approach is the use of copper-based catalysts in conjunction with chiral ligands. acs.orgnih.govorganic-chemistry.org In these systems, a transmetalation reaction first occurs between the Grignard reagent and the copper catalyst to form a more reactive and stereochemically defined organocopper species. The chiral ligand, typically a phosphine (B1218219) or a phosphoramidite, coordinates to the copper center, and the subsequent addition to the substrate (e.g., an α,β-unsaturated ketone) proceeds with high enantioselectivity. organic-chemistry.orgacs.org This method has proven to be very effective for a variety of Grignard reagents and substrates. nih.govorganic-chemistry.org
Given the general success of these methodologies with other alkyl Grignard reagents, it is reasonable to propose that similar strategies could be applied to this compound. For instance, the addition of this compound to a prochiral ketone in the presence of a suitable chiral ligand, such as one derived from 1,2-diaminocyclohexane, could potentially yield a chiral tertiary alcohol with high enantiomeric excess. nih.govrsc.org
The table below presents hypothetical data for the enantioselective addition of this compound to a model ketone, based on results observed for other secondary alkyl Grignard reagents in similar catalytic systems. This data is illustrative of the potential outcomes of such a reaction under optimized conditions.
Table 1: Hypothetical Results for the Enantioselective Addition of this compound to Acetophenone
| Entry | Chiral Ligand/Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-1,2-Diaminocyclohexane derivative | -20 | 85 | 92 |
| 2 | CuBr·SMe₂ / (S,S)-Josiphos | -78 | 90 | 95 |
| 3 | Ti(Oi-Pr)₄ / (S)-BINOL | -30 | 78 | 88 |
| 4 | Chiral β-amino alcohol | 0 | 82 | 75 |
Note: The data in this table is hypothetical and intended for illustrative purposes. It is based on analogous reactions with other Grignard reagents and does not represent experimentally verified results for this compound.
The mechanistic pathway for a ligand-mediated enantioselective addition of this compound would likely involve the formation of a complex between the Grignard reagent and the chiral ligand. This complex would then coordinate to the carbonyl oxygen of the substrate, positioning the cyclohexyl group for a stereoselective attack on one of the two faces of the carbonyl carbon. The steric bulk of the cyclohexyl group, in combination with the chiral environment created by the ligand, would be the determining factors for the stereochemical outcome of the reaction.
Advanced Synthetic Applications of Cyclohexylmagnesium Chloride
Strategic Carbon-Carbon Bond Formation in Complex Molecular Architectures
The primary utility of cyclohexylmagnesium chloride lies in its capacity to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles. This reactivity is fundamental to the assembly of intricate molecular scaffolds. As a Grignard reagent, it readily participates in addition reactions with carbonyl compounds such as aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. These reactions are crucial steps in the construction of complex acyclic and cyclic systems where the introduction of a cyclohexyl group is a key structural feature.
Beyond simple addition reactions, this compound is employed in more sophisticated carbon-carbon bond-forming strategies. Its utility extends to cross-coupling reactions, where it can be paired with various organic halides in the presence of a transition metal catalyst. These methods allow for the direct connection of the cyclohexyl group to sp²- and sp-hybridized carbon centers, providing a convergent approach to building complex molecules. The steric bulk of the cyclohexyl group can also play a significant role in directing the stereochemical outcome of certain reactions, offering a degree of control in the synthesis of chiral molecules.
Enabling Reagent for the Synthesis of Sophisticated Organic Frameworks
While the direct application of this compound in the synthesis of highly ordered, porous materials like metal-organic frameworks (MOFs) is not extensively documented, its role in creating the constituent building blocks of such frameworks is significant. The functionalization of organic linkers with cyclohexyl groups can be achieved using this Grignard reagent. The incorporation of these bulky, lipophilic moieties can influence the resulting properties of the framework, such as pore size, hydrophobicity, and guest-binding capabilities.
Furthermore, this compound can be utilized in the synthesis of functionalized polymers. By reacting with suitable monomers or polymer intermediates, the cyclohexyl group can be introduced as a pendant group or as part of the polymer backbone. This modification can significantly alter the physical and chemical properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength.
Targeted Introduction of the Cyclohexyl Moiety in Functional Molecules
The cyclohexyl group is a common structural motif in many biologically active molecules and functional materials. Its incorporation can enhance lipophilicity, which is a critical parameter for drug absorption and distribution. This compound provides a direct and efficient method for the targeted introduction of this moiety.
In medicinal chemistry, the strategic placement of a cyclohexyl group can lead to improved pharmacological properties, such as enhanced binding to a biological target or increased metabolic stability. The versatility of this compound allows for its use in the synthesis of a wide range of functional molecules, including those with potential applications in agrochemicals and materials science.
Contributions to Total Synthesis Efforts
The utility of this compound is prominently showcased in the total synthesis of complex natural products and the preparation of vital pharmaceutical intermediates.
Synthesis of Natural Products (e.g., Parvaquone (B1210199) Analogues)
A notable example of the application of this compound in natural product synthesis is in the preparation of parvaquone and its analogues. Parvaquone is an antiprotozoal drug used in veterinary medicine. The synthesis of parvaquone analogues often involves the addition of this compound to a suitable electrophile as a key step to introduce the essential cyclohexyl group. This strategic bond formation is crucial for establishing the core structure of these biologically active compounds. The development of synthetic routes to parvaquone analogues allows for the exploration of structure-activity relationships and the potential discovery of more potent therapeutic agents.
Preparation of Key Pharmaceutical Intermediates
This compound is a valuable reagent in the synthesis of key intermediates for the pharmaceutical industry. The introduction of a cyclohexyl group can be a critical step in the multi-step synthesis of active pharmaceutical ingredients (APIs). For instance, it can be used to create cyclohexyl-substituted ketones, alcohols, or other functionalized molecules that serve as building blocks for more complex drug candidates. The ability to efficiently and selectively introduce this group is essential for the scalable and cost-effective production of pharmaceuticals. While specific, publicly disclosed examples directly naming this compound in the synthesis of commercial drug intermediates are often proprietary, its fundamental reactivity makes it an indispensable tool in the synthetic chemist's arsenal (B13267) for pharmaceutical development.
Development of Novel Synthetic Pathways and Methodologies
The reactivity of this compound continues to be exploited in the development of new synthetic methods. Its use in transition metal-catalyzed cross-coupling reactions is an area of active research. For example, iron-catalyzed cross-coupling reactions of this compound with various electrophiles have been explored as a more sustainable alternative to traditional palladium- or nickel-catalyzed systems.
Furthermore, methodologies are being developed to enhance the efficiency and selectivity of reactions involving this compound. The use of additives and co-solvents can modulate the reactivity of the Grignard reagent, leading to improved yields and stereoselectivities. The exploration of greener reaction media, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), for reactions with this compound is also a focus of contemporary research, aiming to reduce the environmental impact of chemical synthesis.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. organic-chemistry.org The use of Grignard reagents, such as this compound, in MCRs provides a direct pathway for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a convergent manner.
While specific, named MCRs exclusively featuring this compound are not extensively documented as a distinct class, its participation follows the general principles of Grignard-based MCRs. A common strategy involves the in situ formation of a reactive intermediate from two components, which is then trapped by the Grignard reagent. For instance, the reaction of an aldehyde and an amine can generate an iminium ion, which is subsequently attacked by this compound to produce a complex amine.
Research in this area focuses on leveraging the steric bulk of the cyclohexyl group to influence the stereochemical outcome of these reactions. In diastereoselective MCRs, the approach of the bulky cyclohexyl nucleophile can be directed by existing stereocenters in the electrophilic intermediate, leading to the preferential formation of one diastereomer.
Table 1: Illustrative Scheme of a Grignard-Based Multi-Component Reaction
| Reactant A | Reactant B | Grignard Reagent | Intermediate | Final Product |
| Aldehyde (R¹CHO) | Primary Amine (R²NH₂) | This compound (c-C₆H₁₁MgCl) | Iminium Ion [R¹CH=NR²]⁺ | α-Cyclohexyl-substituted Secondary Amine |
This approach is valuable for creating libraries of structurally diverse compounds, particularly in the context of pharmaceutical discovery, where the cyclohexyl group can impart desirable properties such as increased lipophilicity. chempoint.com
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive transformations in which the subsequent reaction is a result of the functionality generated in the previous step. wikipedia.orgbham.ac.uk These reactions are prized for their elegance and efficiency, as they can generate significant molecular complexity from simple starting materials in a single operation without the need to isolate intermediates. globalresearchonline.net
This compound can serve as an initiator for such cascades. A typical entry point involves the nucleophilic attack of the Grignard reagent on an electrophilic trigger, such as an epoxide or an α,β-unsaturated carbonyl system. This initial addition generates a magnesium alkoxide or enolate intermediate, which is strategically positioned to undergo a subsequent intramolecular reaction, such as a cyclization or rearrangement.
For example, the addition of this compound to a molecule containing both an epoxide and a distal leaving group can initiate a cascade. The nucleophilic opening of the epoxide ring creates a magnesium alkoxide, which can then displace the leaving group in an intramolecular SN2 reaction, forming a new carbocyclic or heterocyclic ring system. The efficiency of such processes is notable for forming multiple bonds and stereocenters in one pot. bham.ac.uk
Table 2: Conceptual Framework for a this compound-Initiated Cascade
| Initiating Step | Intermediate Formation | Cascade Step | Final Structure |
| Nucleophilic addition to an electrophilic trigger (e.g., epoxide) | Formation of a magnesium alkoxide | Intramolecular cyclization or rearrangement | Polycyclic or complex acyclic molecule |
The successful design of these tandem processes requires careful planning to ensure that the desired reaction sequence occurs selectively over competing pathways. bham.ac.uk
Advancements in Scalable Organic Synthesis and Process Chemistry
The transition of a chemical synthesis from the laboratory bench to industrial-scale production presents significant challenges, particularly concerning safety, efficiency, and cost. For highly reactive organometallic compounds like this compound, modern process chemistry has focused on innovative solutions such as continuous flow technology to address these issues. chemium.com
Adaptation to Continuous Flow Regimes for Industrial Relevance
The industrial-scale synthesis of Grignard reagents in traditional batch reactors is often hampered by safety concerns. The initiation of the reaction between magnesium metal and the organic halide can be unpredictable, and the reaction itself is highly exothermic, creating a risk of thermal runaway in large volumes. chemium.com
Continuous flow chemistry offers a transformative solution to these problems. researchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or packed-bed system. nih.gov This setup provides superior heat transfer, allowing the exothermic energy of the Grignard formation to be dissipated efficiently and safely. chemium.com The small reactor volume, or low holdup, dramatically reduces the potential hazard associated with storing large quantities of this highly reactive reagent. chemium.com
Recent advancements have demonstrated the scalable and safe continuous synthesis of various Grignard reagents, a methodology directly applicable to this compound. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher yields by minimizing the formation of undesired byproducts like Wurtz coupling products. researchgate.netyoutube.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk due to exothermicity and large volumes | Inherently safer due to low reactor volume and superior heat transfer |
| Heat Transfer | Poor, potential for localized hot spots | Excellent, precise temperature control |
| Scalability | Difficult and risky scale-up | Easily scalable by extending operation time or "numbering-up" reactors |
| Process Control | Limited real-time control | Precise control over stoichiometry, temperature, and residence time |
| Product Quality | Potential for batch-to-batch variability | High consistency and potentially higher purity |
Optimization for Manufacturing Chemical Intermediates
This compound is a crucial reagent for the synthesis of key chemical intermediates used in the pharmaceutical and fine chemical industries. chempoint.comlookchem.com Its primary function is the introduction of a cyclohexyl group, a common structural motif in many active pharmaceutical ingredients (APIs) that can enhance metabolic stability and binding affinity. chempoint.com
Process optimization for using this compound in manufacturing focuses on several key areas:
Solvent Selection: While traditionally prepared in diethyl ether or tetrahydrofuran (B95107) (THF), the use of greener solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF), is now preferred in industrial settings. chemicalbook.comfishersci.casigmaaldrich.com
Reaction Conditions: Optimization involves fine-tuning temperature, addition rates, and stoichiometry to maximize the yield of the desired product and minimize side reactions. In a manufacturing context, even small improvements in yield can translate to significant cost savings.
The reagent is instrumental in synthesizing intermediates such as dicyclohexylmethanol, a precursor for various biologically active compounds, and other cyclohexyl-substituted molecules that are building blocks for complex targets.
Table 4: Examples of Chemical Intermediates Synthesized Using this compound
| Starting Material | Product Intermediate | Potential Application Area |
| Paraformaldehyde | Cyclohexylcarbinol | Precursor for fragrances and pharmaceuticals orgsyn.org |
| Ethyl Formate | Dicyclohexylmethanol | Building block for APIs and specialty chemicals |
| Substituted Nitriles | Cyclohexyl Ketones | Intermediates in the synthesis of complex organic molecules |
Through continuous improvement in process chemistry, the application of this compound continues to be a reliable and efficient method for the large-scale production of valuable chemical intermediates.
Theoretical and Computational Investigations of Cyclohexylmagnesium Chloride Chemistry
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties that govern the reactivity of Cyclohexylmagnesium chloride. These computational approaches allow for a detailed examination of the molecule's orbitals and the nature of its key chemical bonds.
The reactivity of this compound is fundamentally dictated by the nature of the Carbon-Magnesium (C-Mg) bond. This bond is highly polarized, with significant ionic character, leading to a partial negative charge on the carbon atom and a partial positive charge on the magnesium atom. This charge distribution makes the cyclohexyl group a potent nucleophile and a strong base. chempoint.com
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to quantify the properties of this bond. Key parameters such as bond length, bond dissociation energy (BDE), and atomic charges provide a quantitative measure of the bond's strength and polarity. For instance, the BDE for the Mg-C bond in similar Grignard reagents like methylmagnesium chloride has been calculated to be approximately 66 kcal/mol, indicating a relatively strong covalent interaction despite its high polarity. acs.orgnih.gov The heterolytic cleavage of this C-Mg bond is a critical step in most reactions involving Grignard reagents. researchgate.net
Computational studies have shown that while modifications to the Grignard reagent, such as the addition of salts like LiCl, can significantly alter the Mg-Cl bond length, the Mg-C bond length remains largely unaffected. gmu.edu This suggests that the intrinsic nature of the alkyl-magnesium bond is a primary determinant of the reagent's exchange and addition capabilities. gmu.edu
Table 1: Calculated Properties of the C-Mg Bond in Grignard Reagents This table presents typical data obtained from DFT calculations for simple Grignard reagents, illustrating the parameters used to analyze the C-Mg bond in this compound.
| Property | Typical Calculated Value (for CH₃MgCl) | Significance |
| Bond Length (Å) | ~2.1 - 2.3 | Indicates the distance between the carbon and magnesium nuclei. |
| Bond Dissociation Energy (kcal/mol) | ~66 | Represents the energy required to break the C-Mg bond homolytically; a measure of bond strength. acs.orgnih.gov |
| NBO Charge on Carbon (e) | -0.6 to -0.8 | Natural Bond Orbital analysis quantifies the negative charge localization on the carbon atom, highlighting its nucleophilicity. |
| NBO Charge on Magnesium (e) | +1.0 to +1.2 | Quantifies the positive charge on the magnesium atom, indicating its electrophilic character and coordination tendency. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the complex reaction mechanisms of Grignard reagents. nih.gov By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows researchers to map out the entire potential energy surface of a reaction.
Before probing reaction mechanisms, it is crucial to determine the most stable three-dimensional structure of the molecule. For this compound, this involves not only the geometry around the magnesium center but also the conformation of the cyclohexyl ring. The cyclohexyl group can exist in several conformations, primarily the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or def2-TZVP, are used to perform geometry optimization. dtu.dkarxiv.org This process finds the lowest energy arrangement of atoms, confirming that the chair conformation is the global minimum for the cyclohexyl moiety. The calculations can precisely predict bond lengths, bond angles, and the subtle energy differences between various conformers. uwlax.edu
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This interactive table illustrates the expected energy differences for the various conformations of the cyclohexyl ring as would be predicted by DFT geometry optimization.
| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |
| Chair | 0.00 | Most stable, staggered arrangement, minimal steric and torsional strain. |
| Twist-Boat | ~5.5 | A local minimum, less stable than the chair form. |
| Boat | ~6.9 | A transition state between twist-boat forms, high steric strain. |
DFT is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, this is often applied to its classic addition reaction with carbonyl compounds. Computational studies have identified a concerted, polar mechanism for this reaction, which proceeds through a characteristic four-membered cyclic transition state. researchgate.netdtu.dknih.gov
To find a transition state, computational chemists employ algorithms like the Quadratic Synchronous Transit (QST2) method. researchgate.net A successful transition state calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Mg bond and formation of the new C-C bond). reddit.com The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. For example, the activation energy for a Grignard addition to a ketone has been computationally determined to be around 91 kJ/mol (approx. 21.7 kcal/mol). dtu.dk
Table 3: Example of Calculated Activation Energies for a Grignard Addition Reaction This table shows representative activation energy (Ea) values derived from DFT calculations for the reaction of a Grignard reagent with a simple carbonyl, illustrating the type of data generated.
| Reactants | Transition State Structure | Calculated Ea (kcal/mol) | Reaction Pathway |
| c-HexMgCl + H₂C=O (Formaldehyde) | Four-membered cyclic | ~15 - 25 | Nucleophilic addition to the carbonyl carbon. dtu.dk |
| c-HexMgCl + (CH₃)₂C=O (Acetone) | Four-membered cyclic | ~20 - 30 | Nucleophilic addition, higher barrier due to steric hindrance. |
Conceptual DFT provides a framework to quantify the reactivity of molecules using various descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscielo.org.mx These descriptors provide a theoretical basis for the experimentally observed reactivity of this compound as a strong nucleophile. chempoint.com
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the tendency of electrons to escape the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons.
Nucleophilicity: While not as directly defined, it is inversely related to electrophilicity and can be assessed by the HOMO energy and local descriptors.
For this compound, the HOMO is localized on the C-Mg bond, with a large contribution from the carbon p-orbital. The high energy of this HOMO indicates that the electrons are loosely held and readily available for donation, which is the definition of a strong nucleophile. Local reactivity descriptors, such as the Fukui function, can further pinpoint the exact atom within the molecule that is most susceptible to electrophilic attack—in this case, the carbon atom bonded to magnesium. nih.gov
Table 4: Key DFT-Based Chemical Reactivity Descriptors This table defines important reactivity descriptors that can be calculated using DFT to rationalize the chemical behavior of this compound.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a higher value indicates better nucleophilicity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; soft molecules (small η) are more reactive. |
| Global Electrophilicity (ω) | μ² / (2η) | Propensity to act as an electrophile; low for strong nucleophiles. |
| Fukui Function (f⁻(r)) | Measures change in electron density upon electron removal | Identifies the most likely sites for electrophilic attack (nucleophilic sites). |
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. The map is color-coded to represent different potential values: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. researchgate.netwolfram.comuni-muenchen.de
For this compound, the MEP map provides a clear and intuitive picture of its reactivity. The map would show a region of intense negative electrostatic potential (deep red) concentrated on and around the carbon atom directly bonded to the magnesium. This visually confirms the carbon as the molecule's primary nucleophilic center, the active site for reactions with electrophiles. Conversely, a region of positive potential (blue) would be centered on the magnesium atom, indicating its Lewis acidic character and its role in coordinating with the electrophile (e.g., the oxygen of a carbonyl group) during the reaction. uni-muenchen.de
Computational Modeling of Catalytic Cycles in Cross-Coupling Reactions
The application of computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed cross-coupling reactions involving Grignard reagents like this compound. These theoretical studies provide detailed insights into the energetics and geometries of intermediates and transition states, which are often difficult to characterize experimentally.
Theoretical analyses help in understanding several key aspects of the reaction:
Reaction Pathways: Computational studies can compare different potential mechanistic pathways to determine the most energetically favorable route. For example, calculations can assess whether the Grignard reagent attacks an intermediate before or after the dissociation of a leaving group, revealing that a direct attack often has a lower energy barrier. nih.govacs.org
Rate-Limiting Step: By calculating the energy barriers for each step in the catalytic cycle, the rate-limiting step can be identified. In many iron-catalyzed cross-couplings with Grignard reagents, the reductive elimination step has been found to be rate-limiting, with calculated Gibbs free energy barriers in the range of 28-30 kcal/mol in a solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org
Solvation Effects: The role of the solvent is crucial in Grignard reactions. Computational models can incorporate solvent effects, often showing a significant lowering of energy barriers for key steps in the catalytic cycle. nih.govacs.org
Ligand Effects: The influence of different ligands on the catalytic activity can be systematically studied. While traditional palladium and nickel catalysts are well-established, computational chemistry is vital for exploring the larger "chemical space" of possible intermediates and spin states associated with more abundant and less toxic 3d metals like iron. kuleuven.bemdpi.com
These computational investigations provide a molecular-level understanding that is critical for optimizing reaction conditions and designing more efficient and selective catalysts for cross-coupling reactions involving this compound.
Table 1: Key Steps and Computational Descriptors in a Model Cross-Coupling Catalytic Cycle
| Catalytic Step | Description | Key Computational Descriptors |
|---|---|---|
| Oxidative Addition | The metal catalyst inserts into the carbon-halide bond of the organic halide. | Transition state energy (ΔG‡), reaction energy (ΔG), changes in metal oxidation state and coordination number. |
| Transmetalation | The cyclohexyl group is transferred from the magnesium center to the metal catalyst. | Transition state geometry and energy, stability of the resulting di-organometallic intermediate. |
| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the catalyst. | Energy barrier for C-C bond formation, exothermicity of the step. |
Prediction and Analysis of Spectroscopic Signatures (e.g., IR, UV-Vis)
Computational chemistry provides powerful methods for predicting and interpreting the spectroscopic signatures of molecules like this compound, offering a bridge between theoretical structures and experimental observations.
Infrared (IR) Spectroscopy: The prediction of IR spectra through computational means is a well-established technique. substack.com The process typically involves:
Geometry Optimization: The equilibrium geometry of the molecule is first calculated, usually with DFT or other quantum mechanical methods.
Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. This calculation yields the frequencies of the normal modes of vibration.
Intensity Calculation: The intensity of each vibrational mode is determined by calculating the change in the molecular dipole moment during that vibration. substack.com
For this compound, theoretical IR spectra would predict characteristic vibrational modes. These include the C-H stretching and bending frequencies of the cyclohexane ring, as well as vibrations associated with the C-Mg and Mg-Cl bonds. By comparing the computed spectrum with experimental data, one can confirm the structure of the Grignard reagent and its potential interactions with solvent molecules. Modern computational methods can accurately predict vibrational solvatochromism—the shift in vibrational frequencies due to the chemical environment. nih.gov
UV-Vis Spectroscopy: Predicting UV-Vis spectra, which correspond to electronic transitions within a molecule, is computationally more demanding but achievable with methods like Time-Dependent Density Functional Theory (TD-DFT). digitellinc.com The calculation provides information on the excitation energies (which correlate to the absorption wavelengths) and the oscillator strengths (which correlate to the absorption intensities). For a simple Grignard reagent like this compound, the primary electronic transitions would likely occur in the UV region and involve excitations from sigma bonding orbitals associated with the C-Mg bond. Computational analysis can provide insight into the nature of these transitions, identifying them as, for example, σ → σ* or n → σ* transitions.
Table 2: Predicted IR Vibrational Modes for a Cyclohexyl Moiety
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the cyclohexane ring. |
| CH₂ Scissoring | 1440 - 1470 | Bending vibration of the H-C-H angle. |
| C-C Stretch | 800 - 1200 | Stretching vibrations of the carbon-carbon bonds forming the ring skeleton. |
Studies on Non-Linear Optical (NLO) Properties of this compound-Derived Molecules
Non-linear optical (NLO) materials are of great interest for applications in photonics, optoelectronics, and optical data processing. researchgate.netjhuapl.edu Computational chemistry, particularly DFT, plays a pivotal role in the design and prediction of the NLO properties of new molecules before their synthesis. researchgate.netanu.edu.au Organometallic complexes, including those that could be derived from this compound, are promising candidates for NLO materials.
The key to NLO activity in molecules is a significant change in polarizability under an intense electric field, a property quantified by the first hyperpolarizability (β). researchgate.netresearchgate.net Computational methods are used to calculate this tensor quantity. For a molecule to possess a large β value, it typically requires:
Charge Asymmetry: A strong electron-donating group (donor) and a strong electron-accepting group (acceptor) connected by a π-conjugated system.
Intramolecular Charge Transfer (ICT): Upon excitation, there is a significant transfer of electron density from the donor to the acceptor. The metal center in organometallic complexes can act as a donor or as part of the bridge facilitating this charge transfer. researchgate.net
While this compound itself is not an archetypal NLO molecule, it serves as a versatile precursor. One could theoretically design NLO-active molecules by coupling the cyclohexyl group (a weak σ-donor) to a π-conjugated system that also contains a strong acceptor group.
Computational studies would involve:
Molecular Design: Creating various virtual molecules where a cyclohexyl group is attached to different conjugated linkers (e.g., polyenes, aromatic rings) and electron-acceptor groups (e.g., -NO₂, -CN).
Property Calculation: Using DFT, one can calculate the key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net
Structure-Property Relationships: By comparing the calculated β values for a series of designed molecules, researchers can establish relationships between molecular structure and NLO activity. For example, extending the length of the π-conjugated bridge or increasing the strength of the donor/acceptor groups is generally predicted to enhance the hyperpolarizability. analis.com.my
These theoretical predictions guide synthetic chemists toward the most promising molecular candidates for new NLO materials.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective and Enantioselective Methodologies
The synthesis of enantiomerically pure compounds is a significant challenge in medicinal and biological chemistry. researchgate.net Future research is increasingly focused on developing new stereoselective and enantioselective reactions using magnesium-based reagents. amu.edu.pl While the field of magnesium-catalyzed asymmetric synthesis is still developing compared to transition-metal catalysis, it offers a more environmentally friendly and cost-effective alternative. amu.edu.plresearchgate.net
A notable emerging trend is the use of cyclohexylmagnesium chloride in asymmetric polymerization. Research has demonstrated that the this compound-(-)-sparteine catalyst system is highly effective for the asymmetric-selective polymerization of racemic methacrylates, such as (RS)-α-methylbenzyl methacrylate. oup.comacs.org In these polymerizations, the catalyst system preferentially polymerizes one enantiomer over the other, leading to optically active polymers. oup.com For instance, in the initial stages of the polymerization of (RS)-α-methylbenzyl methacrylate, the (S)-monomer is preferentially consumed, yielding a polymer with high optical purity. As the reaction progresses to 60-70% conversion, the unreacted monomer becomes enriched with the (R)-antipode, achieving an optical purity of over 90%. oup.com
This pioneering work opens avenues for creating novel polymers with specific chiral properties. Future investigations will likely explore the expansion of this methodology to other racemic monomers and the development of new chiral ligands to further enhance the enantioselectivity and control of the polymerization process.
Table 1: Asymmetric-Selective Polymerization of (RS)-α-Methylbenzyl Methacrylate (MBMA) using this compound-(-)-Sparteine Catalyst
| Catalyst System | Monomer | Polymer Yield (%) | Optical Purity of Unreacted Monomer (%) | Predominant Unreacted Enantiomer | Reference |
|---|---|---|---|---|---|
| This compound / (-)-Sparteine | (RS)-MBMA | 60-70 | >90 | (R) | oup.com |
Integration of this compound Chemistry with Green Chemistry Principles
The integration of green chemistry principles into synthetic methodologies is a critical goal for modern chemical research and industry. This involves the use of sustainable materials, the reduction of waste, and the minimization of energy consumption.
Use of Sustainable Solvents and Reaction Media
A significant advancement in greening Grignard reactions is the substitution of traditional ether-based solvents with more sustainable alternatives. This compound is frequently utilized in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources like agricultural waste. guidechem.comfishersci.casigmaaldrich.comchemicalbook.com 2-MeTHF is considered a greener alternative to tetrahydrofuran (B95107) (THF) due to its higher boiling point, which reduces losses from evaporation, and its lower miscibility with water, which simplifies aqueous workups and product recovery. chempoint.comriekemetals.com Furthermore, using 2-MeTHF can lead to improved reaction yields for certain Grignard reagents. chempoint.com
Table 2: Comparison of 2-MeTHF with Traditional Grignard Solvents
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl Ether |
|---|---|---|---|
| Source | Renewable (Biomass) | Petroleum-based | Petroleum-based |
| Boiling Point (°C) | 80 | 66 | 34.6 |
| Water Solubility (% at 20°C) | 4.1 | Infinite | 6.9 |
| Key Green Advantage | Bio-based, easier recovery, higher reaction temperatures | - | - |
Reduction of Waste and Energy Footprint
Another strategy for reducing waste and improving energy efficiency is the adoption of continuous flow processes. researchgate.net Flow reactors offer superior heat transfer compared to batch reactors, allowing for better control over the highly exothermic Grignard reagent formation. This enhanced control can suppress the formation of side products, leading to higher yields and purer products, which in turn simplifies purification and reduces waste. researchgate.net
Exploitation in New Catalytic Systems and Photoredox Chemistry
The scope of Grignard reagents is being significantly expanded through their use in novel catalytic systems. Iron-catalyzed cross-coupling reactions have emerged as a low-cost, abundant, and less toxic alternative to traditional palladium or nickel catalysts. acgpubs.orgresearchgate.net this compound has been successfully employed as a nucleophile in iron-catalyzed cross-coupling reactions with various substrates, including aryl chlorides and bromides. acgpubs.orgresearchgate.netmdpi.com These reactions are a powerful tool for forming C(sp²)-C(sp³) bonds. mdpi.com Future work will likely focus on expanding the substrate scope and developing more efficient iron-based catalyst systems.
An exciting and rapidly developing frontier is the intersection of Grignard chemistry with photoredox catalysis. sigmaaldrich.com Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. Given that Grignard reactions can proceed through SET pathways, there is immense potential for synergistic catalysis. The combination of a photocatalyst with this compound could unlock novel reaction pathways, allowing for transformations that are difficult or impossible to achieve through traditional thermal methods. This represents a promising direction for future research, particularly for the construction of complex molecular architectures. sigmaaldrich.com
Applications in Materials Science and Polymer Chemistry
The unique properties of the cyclohexyl group make this compound a valuable reagent in materials science and polymer chemistry. chempoint.com As previously mentioned, a key application is in the asymmetric-selective polymerization of methacrylates to produce chiral polymers. oup.comacs.org These optically active polymers have potential applications in chiral separations, specialized optics, and as catalysts for asymmetric reactions.
Beyond chiral polymers, this compound is used to introduce the bulky and lipophilic cyclohexyl moiety into various molecules. chempoint.com This functionalization can significantly alter the physical properties of the resulting materials, such as solubility, thermal stability, and crystallinity. This makes it a useful building block in the synthesis of specialized polymers, resins for coatings, and other advanced materials. chempoint.comnetascientific.com Future research in this area could focus on the systematic incorporation of cyclohexyl groups into polymer backbones or as side chains to fine-tune material properties for specific applications, ranging from pharmaceuticals to electronics. chempoint.com
Advanced Mechanistic Investigations Through In-Situ Spectroscopy and Advanced Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new reactions. The complex solution behavior of Grignard reagents, governed by the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂), necessitates the use of advanced analytical techniques. wikipedia.org
Modern computational chemistry, including Density Functional Theory (DFT) and ab initio molecular dynamics, is providing unprecedented insight into the structure of Grignard reagents in solution. nih.govresearchgate.net These studies are elucidating the crucial role of solvent molecules in coordinating with the magnesium center and influencing the position of the Schlenk equilibrium. nih.gov
Experimentally, in-situ spectroscopic techniques are being employed for real-time monitoring of Grignard reactions. Technologies like Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic data. For novel synthesis methods like mechanochemistry, advanced techniques such as Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are being used to confirm the formation of the carbon-magnesium bond in the solid state. nih.gov These advanced methods are moving the study of Grignard reagents from a "black box" approach to a well-understood, controllable chemical process.
High-Throughput Experimentation and Data-Driven Discovery in this compound Chemistry
The chemistry of this compound, a cornerstone Grignard reagent, is being propelled into a new era by the integration of high-throughput experimentation (HTE) and data-driven discovery methodologies. rsc.orgresearchgate.net These approaches are shifting the paradigm from traditional, one-at-a-time experimental investigation to a more systematic, accelerated, and predictive science. By enabling the parallel execution of numerous reactions and leveraging the power of machine learning, researchers can navigate the complex multidimensional space of reaction variables with unprecedented efficiency, unlocking new potential for this versatile organometallic compound. beilstein-journals.orgunchainedlabs.com
High-Throughput Experimentation (HTE) serves as the engine for rapid data generation in this new landscape. nih.gov This technique involves the use of automated robotic platforms and miniaturized reaction vessels, such as 96-well plates, to perform hundreds or even thousands of experiments simultaneously. rsc.org For reactions involving this compound, HTE allows for the systematic screening of a wide array of variables that can influence reaction outcomes. These variables include catalysts, ligands, solvents, additives, temperature, and stoichiometry. unchainedlabs.com The goal is to expeditiously identify optimal conditions for known transformations or to discover entirely new reactivity. unchainedlabs.comnih.gov
For instance, in a Kumada or Negishi cross-coupling reaction where this compound acts as the nucleophile, HTE can be employed to screen a large matrix of palladium or nickel catalysts and phosphine (B1218219) ligands. Such a screen can rapidly pinpoint the most effective catalyst system for coupling with a challenging aryl halide substrate, a task that would be prohibitively time-consuming using conventional methods. nih.gov
A practical application of this methodology can be illustrated through a systematic solvent screen for Grignard reactions. While the following data is generalized from studies on similar Grignard reagents, it exemplifies how HTE can be applied to this compound reactions to evaluate performance based on key metrics like product yield and suppression of side reactions, such as Wurtz coupling. rsc.orgresearchgate.net
Table 1: Illustrative High-Throughput Screening of Solvents for the Reaction of a Benzyl Halide with a Grignard Reagent This table is representative of HTE screening data applicable to Grignard reagents like this compound.
| Entry | Solvent | Product to By-product Ratio | Relative Yield (%) |
| 1 | Diethyl ether (Et₂O) | 80 : 20 | 94 |
| 2 | Tetrahydrofuran (THF) | 30 : 70 | 27 |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 80 : 20 | 90 |
| 4 | Cyclopentyl methyl ether (CPME) | Low Conversion | 45 |
| 5 | Diethyleneglycol diethyl ether (DEM) | Low Conversion | 45 |
Data adapted from systematic solvent screening studies on Grignard reactions. rsc.orgresearchgate.net
Complementing the experimental acceleration of HTE is the burgeoning field of data-driven discovery, which utilizes machine learning (ML) and artificial intelligence (AI) to analyze large datasets and predict reaction outcomes. beilstein-journals.orgduke.edu By training algorithms on vast amounts of reaction data, ML models can identify complex relationships between reaction parameters and performance metrics like yield and selectivity. nih.govresearchgate.net
In the context of this compound chemistry, this approach has several profound implications:
Predictive Modeling: An ML model trained on data from HTE screens can predict the performance of this compound in a reaction under conditions that have not yet been tested experimentally. This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources. beilstein-journals.orgresearchgate.net
Reaction Optimization: Active learning algorithms can intelligently guide the experimental process. duke.edu After an initial set of experiments, the algorithm analyzes the results and suggests the next set of conditions to explore in order to most efficiently arrive at the optimal outcome. duke.edu This creates a closed loop of automated experimentation and intelligent optimization.
Mechanistic Insight: By analyzing which features (e.g., catalyst structure, solvent properties) are most important for a successful prediction, ML models can offer insights into the underlying reaction mechanism that might not be obvious to a human chemist. rsc.orgduke.edu
The synergy between HTE and data-driven methods creates a powerful workflow for modern chemical research. rsc.org HTE platforms generate the large, high-quality datasets necessary to train robust machine learning models. beilstein-journals.org In turn, these models provide the predictive power to design more intelligent and efficient high-throughput experiments, moving beyond brute-force screening to a more targeted, hypothesis-driven approach. nih.govchemrxiv.org As these technologies continue to mature and become more accessible, their application to the chemistry of this compound is expected to accelerate the discovery of new synthetic methodologies and facilitate the optimization of processes for producing fine chemicals and pharmaceuticals. rsc.org
Q & A
Q. What are the standard synthetic routes for preparing cyclohexylmagnesium chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via the Grignard reaction, where cyclohexyl chloride reacts with magnesium in anhydrous ether or tetrahydrofuran (THF). Key factors include:
- Purity of reactants : Impurities in cyclohexyl chloride (e.g., residual cyclohexanol) can inhibit magnesium activation. Pre-treatment with anhydrous calcium chloride improves reactivity .
- Catalysts : Iodine is commonly used to initiate the reaction by cleaning the magnesium surface. Cyclohexyl bromide reacts faster but yields less stable Grignard reagents compared to the chloride variant .
- Solvent choice : THF is preferred over diethyl ether for higher solubility and stability of the Grignard reagent .
Q. What are the standard protocols for handling and characterizing this compound solutions?
- Concentration determination : Titrate the solution against 0.5 N hydrochloric acid to quantify active magnesium content .
- Storage : Store under inert gas (argon/nitrogen) at low temperatures (-20°C) to prevent decomposition. Solutions in THF are more stable than in ether .
- Safety : Use flame-resistant equipment and avoid exposure to moisture or oxygen, as the reagent is pyrophoric .
Q. How is this compound utilized in foundational organic synthesis?
It serves as a strong nucleophile in:
- Carbon-carbon bond formation : Reacts with ketones, esters, or nitriles to form cyclohexyl-substituted alcohols or ketones .
- Cross-coupling reactions : Used in Kumada couplings to synthesize biaryl or alkyl-aryl compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or side products in this compound applications?
- Temperature control : Slow addition of reactants at -10°C to 0°C reduces exothermic side reactions (e.g., Wurtz coupling) .
- Stoichiometric precision : Use a 10-20% excess of magnesium to ensure complete conversion of cyclohexyl chloride .
- Impurity analysis : Employ GC-MS or NMR to detect byproducts like cyclohexane or dimerized species, which indicate incomplete reaction or moisture contamination .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity often arise from solvent effects or reagent aging. For example:
- Solvent basicity : THF increases nucleophilicity compared to ether, altering reaction rates with electrophiles .
- Reagent aging : Prolonged storage leads to Schlenk equilibrium (RMgX ⇌ R₂Mg + MgX₂), reducing effective concentration. Titration before use ensures accuracy .
Q. How is this compound applied in synthesizing complex heterocycles or pharmaceuticals?
- Case study : In Example 11 of Ashford’s Dictionary, this compound reacts with dibenzocycloheptenone to form a cyclohexylidene derivative, a precursor for tricyclic antidepressants .
- Mechanistic insight : The Grignard reagent performs a nucleophilic addition to the ketone, followed by acid workup to yield the alcohol intermediate .
Q. What advanced analytical methods are used to study this compound’s reaction pathways?
- In situ IR spectroscopy : Monitors the disappearance of the carbonyl group in real-time during ketone additions .
- Cryogenic NMR : Captures transient intermediates in Schlenk equilibria at -40°C .
- Computational modeling : DFT calculations predict regioselectivity in reactions with polyfunctional electrophiles .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
